molecular formula C14H8F4O2 B572064 2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid CAS No. 1261772-06-8

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid

Cat. No. B572064
M. Wt: 284.21
InChI Key: WUSDOOIDUMQOLE-UHFFFAOYSA-N
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Description

“2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid” is a chemical compound that belongs to the class of benzoic acids. It has a CAS Number of 1261772-06-8 and a molecular weight of 284.21 . The IUPAC name for this compound is 4-fluoro-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H8F4O2/c15-12-6-5-8(7-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . The melting point, boiling point, and other physical properties are not specified in the search results.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : This compound is used in the synthesis of various organic molecules .
  • Scientific Field: Medicinal Chemistry

    • Application : A related compound, 2-Fluoro-5-(trifluoromethyl)phenylboronic acid, has been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
  • Scientific Field: Medicinal Chemistry

    • Application : A related compound, “2-Fluoro-5-(trifluoromethyl)phenylboronic acid”, has been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
  • Scientific Field: Cardiovascular Research

    • Application : “2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid” has been implicated in HDL metabolism and in atherosclerotic plaque development .
    • Method of Application : Inhibitors of endothelial lipase (EL) activity, which this compound could potentially be used to develop, are proposed to be efficacious in the treatment of dyslipidemia related cardiovascular disease .
  • Scientific Field: Organic Chemistry

    • Application : “3-Fluoro-5-(trifluoromethyl)benzoic acid” can be easily attached to molecule scaffolds through amination reactions .
    • Method of Application : The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .
  • Scientific Field: Organic Chemistry

    • Application : “2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid” is used as a reactant for functionalization via lithiation and reaction with electrophiles .
  • Scientific Field: Medicinal Chemistry

    • Application : “2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid” has been implicated in HDL metabolism and in atherosclerotic plaque development .
    • Method of Application : Inhibitors of endothelial lipase (EL) activity, which this compound could potentially be used to develop, are proposed to be efficacious in the treatment of dyslipidemia related cardiovascular disease .
  • Scientific Field: Organic Chemistry

    • Application : “3-Fluoro-5-(trifluoromethyl)benzoic acid” can be easily attached to molecule scaffolds through amination reactions .
    • Method of Application : The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-5-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-6-5-8(7-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSDOOIDUMQOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681445
Record name 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(2-trifluoromethylphenyl)benzoic acid

CAS RN

1261772-06-8
Record name 4-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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